N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide
Description
N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The ethyl linker connects the thiazole to a 3-fluorobenzenesulfonamide moiety. This structure combines halogenated aryl groups, a heterocyclic thiazole, and a sulfonamide functional group, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-5-7-14(19)8-6-13)9-10-21-26(23,24)16-4-2-3-15(20)11-16/h2-8,11,21H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWRTORBXXYTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with thiourea and an α-haloketone under acidic conditions.
Next, the chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate. The final step involves the sulfonamide formation, where the thiazole-chlorophenyl intermediate reacts with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important building block for synthesizing more complex molecules in organic chemistry.
Biology
- Biochemical Probes : Due to its unique structural features, it can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine
- Therapeutic Potential : Investigated for its potential in treating diseases where thiazole derivatives have shown efficacy, particularly in antimicrobial and anticancer applications.
Industry
- Material Development : Utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced performance characteristics.
The compound exhibits potential biological activities, particularly in antimicrobial and anticancer properties. Research indicates that similar compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | A549 (Lung Cancer) | 26 |
| Compound C | NCI-H460 (Lung Cancer) | 42.30 |
These findings suggest that N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide may also exhibit similar anticancer properties, warranting further investigation.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and fluorobenzenesulfonamide groups may enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Thiazole-Containing Sulfonamides
Compounds with thiazole rings and sulfonamide groups exhibit variations in substituents that influence their physicochemical and biological properties:
Key Observations :
- The target’s 4-methylthiazole and 4-chlorophenyl groups are distinct from pyrimidine-based analogs, which may alter steric and electronic properties.
Halogenated Aryl Sulfonamides
Halogen positioning on aryl rings significantly impacts molecular interactions:
Key Observations :
Heterocyclic Variations
Replacement of thiazole with triazole or oxadiazole alters tautomerism and reactivity:
Key Observations :
- Triazoles () exhibit tautomerism, which may influence binding kinetics compared to the static thiazole .
- Oxadiazoles () offer greater metabolic stability due to aromaticity .
Physicochemical Properties
Biological Activity
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the thiazole ring followed by substitution reactions to introduce the chlorophenyl and fluorobenzenesulfonamide moieties. The specific reaction conditions and yields can vary based on the methods employed.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. These compounds have shown promising activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 1 µg/mL |
| This compound | E. faecium | 16 µg/mL |
| Comparison (Daptomycin) | S. aureus | 1 µg/mL |
| Comparison (Vancomycin) | E. faecium | 2 µg/mL |
The compound exhibits a MIC comparable to daptomycin and significantly lower than that of vancomycin against resistant strains, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
In addition to its antibacterial properties, thiazole derivatives have been investigated for their anticancer effects. Preliminary data suggest that compounds containing a thiazole moiety can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study focusing on the anticancer activity of thiazole derivatives showed that specific modifications in the thiazole structure could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The introduction of substituents like fluorine and chlorine at strategic positions was noted to improve activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, leading to cell death.
- Anticancer Mechanism : It may induce oxidative stress in cancer cells or interfere with signaling pathways involved in cell proliferation and survival.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions due to its hybrid thiazole-sulfonamide structure. Key steps may include:
- Thiazole Core Formation : Cyclocondensation of 4-chlorophenyl-substituted thioamide intermediates with α-halo ketones under reflux in ethanol or DMF .
- Sulfonamide Coupling : Reacting the thiazole-ethylamine intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, chlorophenyl, and thiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇ClFN₃O₂S₂) and detect isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., sulfonamide-thiazole torsion angles) if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl, alter thiazole methyl group) to evaluate effects on target binding .
- In Silico Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., carbonic anhydrase isoforms) based on sulfonamide pharmacophores .
- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., fluorescence-based) under physiological pH (7.4) and temperature (37°C) .
Advanced: How can contradictory solubility data across studies be resolved?
Answer:
- Method Standardization : Use the shake-flask method with buffers (pH 1.2–7.4) and solvents (DMSO, PBS) to measure equilibrium solubility. Control temperature (25°C vs. 37°C) and ionic strength .
- HPLC Solubility Screening : Compare retention times under isocratic conditions (e.g., 60% acetonitrile) to infer hydrophobicity trends .
- Data Reconciliation : Perform meta-analysis of published protocols to identify variables (e.g., sonication time, particle size) causing discrepancies .
Advanced: What strategies address discrepancies between in vitro and in vivo pharmacological data?
Answer:
- Metabolic Stability Testing : Incubate the compound with hepatic microsomes (human/rat) at 37°C, monitoring degradation via LC-MS to identify unstable motifs (e.g., sulfonamide hydrolysis) .
- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodent models, measuring plasma concentrations over 24h to calculate AUC and half-life .
- Tissue Distribution Analysis : Use radiolabeled analogs (¹⁴C or ³H) to track biodistribution, focusing on organs with high sulfonamide uptake (e.g., kidneys) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane gradients (30–50%) to separate sulfonamide-thiazole derivatives .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for slow crystallization. Monitor purity via melting point (mp ~160–165°C) .
- Acid-Base Extraction : Partition between dichloromethane and 1M HCl to remove unreacted amines, followed by neutralization with NaHCO₃ .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., benzylic C-H bonds) for oxidation or hydrolysis .
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near labile regions to block cytochrome P450 access .
- Isotopic Labeling : Synthesize deuterated analogs at metabolically active positions to prolong half-life (e.g., C-D bonds resist oxidation) .
Advanced: What experimental approaches validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature target proteins. Detect stabilization via Western blot .
- Click Chemistry Probes : Synthesize alkyne-tagged derivatives for pull-down assays, identifying bound proteins via LC-MS/MS .
- Knockout/RNAi Models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
